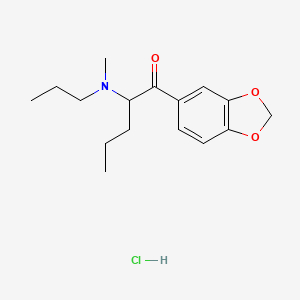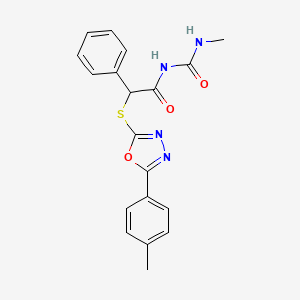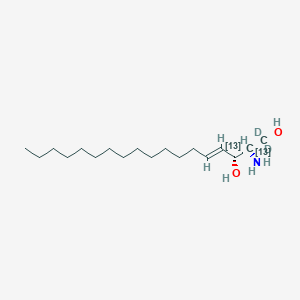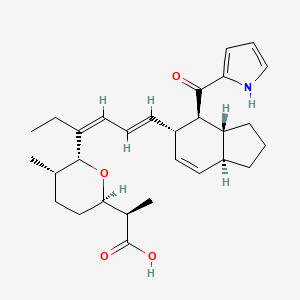
N-methyl-N-propyl Pentylone (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-propyl Pentylone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant effects. It is an analytical reference standard used primarily in research and forensic applications . This compound is structurally related to other synthetic cathinones, which are often studied for their psychoactive properties and potential for abuse.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-propyl Pentylone (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde and a secondary amine.
Condensation Reaction: The benzaldehyde undergoes a condensation reaction with the secondary amine in the presence of a reducing agent such as sodium borohydride.
Formation of the Ketone: The intermediate product is then oxidized to form the ketone.
Hydrochloride Salt Formation: Finally, the ketone is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N-methyl-N-propyl Pentylone (hydrochloride) follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high purity and consistency in the final product.
化学反应分析
Types of Reactions
N-methyl-N-propyl Pentylone (hydrochloride) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or aldehydes, while reduction produces alcohols.
科学研究应用
N-methyl-N-propyl Pentylone (hydrochloride) is used in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: Researchers study its effects on biological systems to understand its pharmacological properties and potential toxicity.
Medicine: Although not used therapeutically, it is studied for its potential effects on the central nervous system.
作用机制
The mechanism of action of N-methyl-N-propyl Pentylone (hydrochloride) involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants.
相似化合物的比较
Similar Compounds
Methylone: Another synthetic cathinone with similar stimulant effects.
Pentylone: Structurally similar but with different alkyl chain lengths.
N,N-Dimethylpentylone: A novel stimulant with a similar core structure but different substituents.
Uniqueness
N-methyl-N-propyl Pentylone (hydrochloride) is unique due to its specific substitution pattern, which affects its pharmacological profile and potency. Compared to other synthetic cathinones, it may exhibit different binding affinities and efficacy at monoamine transporters, leading to distinct psychoactive effects.
属性
分子式 |
C16H24ClNO3 |
|---|---|
分子量 |
313.82 g/mol |
IUPAC 名称 |
1-(1,3-benzodioxol-5-yl)-2-[methyl(propyl)amino]pentan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-4-6-13(17(3)9-5-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13H,4-6,9,11H2,1-3H3;1H |
InChI 键 |
GFUAZAQEDOTALD-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)CCC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Calcium;2-[2-[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl-(carboxymethyl)amino]ethyl-[2-(methylamino)-2-oxoethyl]amino]acetate](/img/structure/B10782755.png)

![(3S)-1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B10782768.png)
![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-14-methylpentadec-2-enamide](/img/structure/B10782771.png)

![(4S,5S,7E,9R,11Z,13S,15S,17S,19R,21R,25R,27R,27aS)-17-(Acetyloxy)-4,5,6,9,10,11,12,13,14,15,16,17,18,19,20,21,22,23,25,26,27,27a-docosahydro-5,15,21-trihydroxy-25-[(1R)-1-hydroxyethyl]-11-(2-methoxy-2-oxoethylidene)-6,6,16,16-tetramethyl-2,23-dioxo-5,27](/img/structure/B10782781.png)


![4-[[5-(Diaminomethylideneamino)-1-(2-methylbutylamino)-1-oxopentan-2-yl]amino]-3-[[2-[[5-(diaminomethylideneamino)-2-[[2-[4-(naphthalene-2-carbonylamino)phenyl]acetyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid](/img/structure/B10782806.png)
![[(1S,3Z,5R,7Z,9S,11S,13S,15R,17R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B10782812.png)


